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PTZMes2B

TADF Non-doped OLED Photoluminescence Quantum Yield

PTZMes2B (10-(4-(dimesitylboraneyl)phenyl)-10H-phenothiazine) is a donor–acceptor thermally activated delayed fluorescence (TADF) molecule in which phenothiazine serves as the electron donor and dimesitylarylborane as the acceptor. The compound exhibits a highly twisted configuration (dihedral angle ~87.83°), effectively separating HOMO and LUMO and resulting in a small singlet–triplet energy gap (ΔEST) of 0.16–0.18 eV.

Molecular Formula C36H34BNS
Molecular Weight 523.545
Cat. No. B1193573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTZMes2B
SynonymsPTZMes2B
Molecular FormulaC36H34BNS
Molecular Weight523.545
Structural Identifiers
SMILESCC1=CC(C)=CC(C)=C1B(C2=CC=C(N3C4=C(C=CC=C4)SC5=CC=CC=C35)C=C2)C6=C(C)C=C(C)C=C6C
InChIInChI=1S/C36H34BNS/c1-23-19-25(3)35(26(4)20-23)37(36-27(5)21-24(2)22-28(36)6)29-15-17-30(18-16-29)38-31-11-7-9-13-33(31)39-34-14-10-8-12-32(34)38/h7-22H,1-6H3
InChIKeyDYKPDTAZSVFNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PTZMes2B – A Phenothiazine-Dimesitylarylborane TADF Material for High-Brightness Non-Doped OLEDs


PTZMes2B (10-(4-(dimesitylboraneyl)phenyl)-10H-phenothiazine) is a donor–acceptor thermally activated delayed fluorescence (TADF) molecule in which phenothiazine serves as the electron donor and dimesitylarylborane as the acceptor [1]. The compound exhibits a highly twisted configuration (dihedral angle ~87.83°), effectively separating HOMO and LUMO and resulting in a small singlet–triplet energy gap (ΔEST) of 0.16–0.18 eV [1]. In neat film, PTZMes2B shows intense green emission (λmax,PL = 540 nm) with a photoluminescence quantum yield (PLQY) of 65%, and non-doped OLEDs achieve a maximum external quantum efficiency (EQE) of 19.66% with only ~12% efficiency roll-off at 1,500 cd m−2 [1].

Why Generic Green TADF Emitters Cannot Replace PTZMes2B in Non-Doped Configurations


Most conventional green TADF emitters, such as the widely used 4CzIPN, suffer from severe aggregation-caused quenching (ACQ) that reduces their neat-film PLQY to as low as 35% – roughly half the 65% of PTZMes2B [1][2]. They therefore require dispersion in a host matrix to achieve high efficiency, complicating device fabrication and reproducibility. In contrast, the sterically bulky Mes2B acceptor of PTZMes2B suppresses intermolecular π-π interactions, yielding a root-mean-square surface roughness of just 0.72 nm in vacuum-evaporated neat films and enabling the molecule to function efficiently in a non-doped emitting layer [1]. This intrinsic difference makes a simple interchangeable substitution of PTZMes2B with another in-class green TADF compound unfeasible for non-doped, high-brightness OLED applications.

PTZMes2B Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


Neat-Film Photoluminescence Quantum Yield: PTZMes2B vs. 4CzIPN

The neat-film PLQY of PTZMes2B is 65%, whereas the benchmark green TADF emitter 4CzIPN exhibits a neat-film PLQY of only 35%, indicating markedly reduced concentration quenching for PTZMes2B in the solid state [1][2].

TADF Non-doped OLED Photoluminescence Quantum Yield Aggregation-caused quenching

Non-Doped OLED EQE and Efficiency Roll-Off Under High Luminance

A non-doped OLED employing PTZMes2B as the sole emissive layer achieves a maximum forward-viewing EQE of 19.66% at ~170 cd m−2 and retains an EQE of 17.31% at a high practical luminance of 1,500 cd m−2, corresponding to a roll-off of only ~12% [1]. By contrast, the majority of reported TADF-based non-doped OLEDs exhibit severe efficiency roll-off at such luminance levels; for example, many high-performance doped 4CzIPN devices require a host matrix to deliver comparable EQEs and still suffer from notable roll-off when driven at high brightness [2].

Non-doped OLED External Quantum Efficiency Efficiency Roll-off Green TADF

Thermal Stability and Film-Forming Quality: PTZMes2B vs. Typical Organic TADF Emitters

PTZMes2B exhibits a decomposition temperature (Td, 5% weight loss) of 381 °C and a distinct glass transition temperature (Tg) of 84 °C, alongside a crystalline temperature (Tc) of 157 °C and a melting point (Tm) of 262 °C [1]. Atomic force microscopy of a 70 nm neat film reveals an RMS roughness of only 0.72 nm, comparable to amorphous polymeric films [1]. In comparison, many small-molecule TADF emitters either lack a detectable Tg or exhibit Tg values below 80 °C, which can compromise morphological stability and device lifetime under operational heat [2].

Thermal stability Glass transition temperature Film morphology Non-doped processing

Balanced Bipolar Charge Transport Favoring Exciton Recombination

Single-carrier device measurements reveal that PTZMes2B possesses balanced hole and electron mobility, with the current-density ratio between hole-only and electron-only devices decreasing from ~70 at 3 V to ~1.5 at 7 V [1]. This bipolar character is uncommon among TADF emitters, many of which are preferentially hole- or electron-transporting, leading to a narrow recombination zone and increased exciton quenching [2]. The balanced transport of PTZMes2B widens the carrier recombination zone, mitigating both free-carrier and concentration-induced exciton quenching [1].

Bipolar transport Carrier mobility Exciton quenching Charge balance

ΔEST and Reverse Intersystem Crossing Efficiency

The energy gap between the lowest singlet (S1) and triplet (T1) states of PTZMes2B is experimentally determined to be 0.18 eV (from emission difference) or 0.16 eV (from TD-DFT calculations) [1]. This ΔEST is sufficiently small to enable efficient reverse intersystem crossing (RISC) at ambient temperature, confirmed by the observation of delayed fluorescence with a lifetime in the microsecond range [1]. For comparison, many early TADF emitters such as PIC-TRZ exhibit ΔEST values of approximately 0.3 eV, which limits RISC efficiency and necessitates higher device operating voltages [2].

ΔEST Reverse Intersystem Crossing TADF mechanism Singlet-triplet splitting

Host-Free Performance Benchmark vs. Doped TADF OLEDs

The non-doped PTZMes2B device achieves an EQE of 19.66% at practical luminance, approaching the 20–25% maximum EQE values typically reported for optimized doped TADF green OLEDs [1][2]. Crucially, PTZMes2B attains this efficiency without the need for host–guest co-evaporation, simplifying the manufacturing process and eliminating batch-to-batch host–guest ratio variations. In contrast, the widely adopted green TADF emitter 4CzIPN requires precise doping (typically 1–5 wt%) into a host matrix to deliver EQEs above 15%, and its non-doped device performance is negligible [2].

Non-doped vs doped EQE benchmark Host-free OLED Green TADF

Recommended PTZMes2B Application Scenarios Guided by Quantitative Differentiation Evidence


High-Brightness Non-Doped Green OLEDs for Displays and Solid-State Lighting

The combination of 19.66% maximum EQE, 17.31% EQE at 1,500 cd m−2, and only 12% roll-off [1] makes PTZMes2B the emitter of choice for non-doped green OLEDs targeting high-brightness display panels (e.g., smartphone, television) and general lighting panels where host-free device architecture simplifies vacuum thermal evaporation processing and reduces materials cost.

Hybrid White OLEDs Requiring a Green TADF Host-Sensitizer

PTZMes2B has been successfully employed as both the green emitter and the host for red phosphors in three-color hybrid white OLEDs, yielding pure-white emission (CIE 0.34, 0.38) with a forward-viewing EQE of 25.3% and an ultrahigh color rendering index (CRI) of 92 [2]. This demonstrates the compound's utility as a high-performance host-sensitizer in advanced white OLED architectures.

Scalable Fabrication of Non-Doped Devices via Vacuum Thermal Evaporation

The high decomposition temperature (381 °C), distinct glass transition (84 °C), and sub-nanometer film roughness (RMS 0.72 nm) [1] confirm that PTZMes2B is well-suited for reliable, large-area vacuum thermal evaporation, producing uniform amorphous films that maintain device consistency across batch production runs.

Research Platforms Investigating Structure–Property Relationships in TADF Materials

The experimentally validated small ΔEST (0.16–0.18 eV), balanced ambipolar carrier transport, and crystallographically confirmed steric shielding [1] position PTZMes2B as an ideal model compound for academic and industrial R&D groups studying the interplay between molecular design, triplet harvesting, and suppression of concentration quenching in non-doped organic semiconductors.

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